1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a unique combination of thiazolopyridine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the pyrazole moiety through a series of coupling reactions. Common reagents used in these steps include halogenated intermediates, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of advanced materials with specific properties, such as conductivity or fluorescence, for use in electronics or imaging technologies.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyridine and pyrazole derivatives, which share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity compared to other compounds in its class.
Properties
Molecular Formula |
C20H22FN5OS |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-2-[5-ethyl-3-(4-fluoro-3-methylphenyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C20H22FN5OS/c1-3-14-9-17(13-4-5-15(21)12(2)8-13)24-26(14)11-19(27)25-7-6-16-18(10-25)28-20(22)23-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H2,22,23) |
InChI Key |
IGEHYTNJVROCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)N2CCC3=C(C2)SC(=N3)N)C4=CC(=C(C=C4)F)C |
Origin of Product |
United States |
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